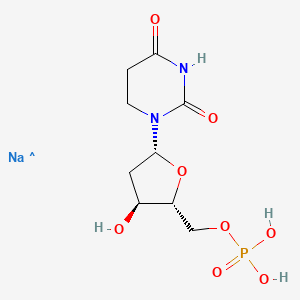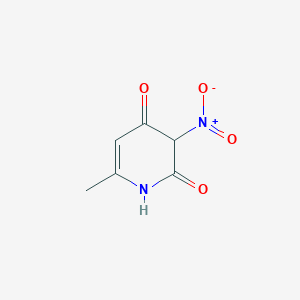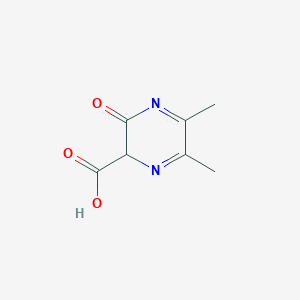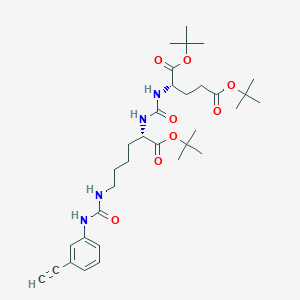
Furaneol-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furaneol-13C2, also known as Strawberry furanone-13C2, is a stable isotope-labeled compound. It is a derivative of Furaneol, which is a naturally occurring aroma compound found in various fruits, especially strawberries. The compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furaneol-13C2 can be synthesized through the catalytic reaction of rhamnose in the presence of a phosphate buffer with a pH of 5-7, an organic solvent, and a peptide. The mixture is heated to a reflux state to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during the drug development process .
Análisis De Reacciones Químicas
Types of Reactions
Furaneol-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different aldehydes or ketones, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Furaneol-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: The compound is utilized in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the food industry for the detection and quantification of Furaneol in various products .
Mecanismo De Acción
The mechanism of action of Furaneol-13C2 involves its incorporation into metabolic pathways where it acts as a labeled tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs and compounds .
Comparación Con Compuestos Similares
Furaneol-13C2 is unique due to its stable isotope labeling, which makes it highly valuable for research purposes. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, widely used in the flavor industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another aroma compound with similar sensory properties
This compound stands out due to its specific labeling with carbon-13, which enhances its utility in scientific research.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
130.11 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1 |
Clave InChI |
INAXVXBDKKUCGI-NDLBAUGKSA-N |
SMILES isomérico |
CC1C(=O)C(=[13C](O1)[13CH3])O |
SMILES canónico |
CC1C(=O)C(=C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)






![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)



![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)
